Hydroxycaprylic Acid

Catalog No.
S582869
CAS No.
617-73-2
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxycaprylic Acid

CAS Number

617-73-2

Product Name

Hydroxycaprylic Acid

IUPAC Name

2-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

JKRDADVRIYVCCY-UHFFFAOYSA-N

SMILES

Array

solubility

927 mg/mL

Synonyms

alpha-HCA acid, alpha-hydroxycaprylic acid

Canonical SMILES

CCCCCCC(C(=O)O)O

The exact mass of the compound 2-Hydroxyoctanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 927 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 189703. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

Hydroxycaprylic acid (2-hydroxyoctanoic acid, CAS 617-73-2) is a medium-chain alpha-hydroxy acid (AHA) characterized by its amphiphilic structure, featuring a lipophilic six-carbon tail and a polar alpha-hydroxy carboxylic acid head group. With a melting point of approximately 70 °C and an estimated water solubility of 927 mg/L, it is significantly more hydrophobic than short-chain AHAs [1]. In procurement and industrial contexts, this compound is primarily sourced as a specialized monomer for the synthesis of viscous, biodegradable polyesters (such as hexyl-substituted polylactides), a targeted inhibitor of medium-chain acyl-CoA synthetase (ACSM) for metabolic research, and a lipophilic building block for advanced cosmetic and pharmaceutical formulations.

Substituting hydroxycaprylic acid with standard short-chain AHAs (like lactic or glycolic acid) or unsubstituted medium-chain fatty acids (like caprylic acid) fundamentally compromises both polymer synthesis and biochemical assays. Short-chain AHAs lack the hexyl side chain, meaning their polymerized derivatives (e.g., standard PLA) form rigid, glassy solids with high glass transition temperatures (Tg ~40 °C), rendering them unsuitable for solvent-free, injectable liquid drug delivery systems [1]. Conversely, substituting with caprylic (octanoic) acid removes the critical alpha-hydroxyl group, which is strictly required both for ring-opening polymerization into lactides and for the competitive inhibition of medium-chain acyl-CoA synthetase (ACSM) in lipid metabolism models .

Precursor Suitability for Viscous, Solvent-Free Biodegradable Polymers

Hydroxycaprylic acid serves as the direct monomeric precursor for poly(monohexyl-substituted lactide) (PmHLA). When polymerized via ring-opening polymerization, the hexyl side chains drastically lower the glass transition temperature (Tg) of the resulting material compared to standard polylactides[1]. While standard poly(D,L-lactide) (PLA) derived from lactic acid forms a rigid solid with a Tg of approximately 40 °C, PmHLA yields a viscous liquid with a Tg ranging from -22 °C to -10 °C (depending on molecular weight) [1].

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound DataTg = -22 °C to -10 °C (for PmHLA derived from hydroxycaprylic acid)
Comparator Or BaselineTg ≈ 40 °C (for standard PLA derived from lactic acid)
Quantified Difference>50 °C reduction in Tg, shifting the polymer from a rigid glass to a viscous liquid at room temperature.
ConditionsRing-opening polymerization (ROP) using Sn(Oct)2 catalyst, measured at 25 °C.

Enables the manufacturing of injectable, solvent-free sustained-release matrices that can be formulated by simple mixing rather than requiring toxic organic solvents.

High-Capacity Solubilization of Lipophilic APIs in Downstream Polymers

The hexyl-substituted polylactic acid (hexPLA) synthesized from hydroxycaprylic acid demonstrates high solvent-free solubilization capacities for lipophilic active pharmaceutical ingredients (APIs). In formulation studies, low molecular weight hexPLA (<5000 g/mol) successfully dissolved the lipophilic drug Loratadine up to 28% (w/w) directly into the polymer matrix [1]. In contrast, standard solid PLGA/PLA matrices cannot directly dissolve such high concentrations of lipophilic drugs without the use of intermediate organic solvents (like dichloromethane) during the encapsulation process [1].

Evidence DimensionSolvent-free API solubilization capacity
Target Compound DataUp to 28% (w/w) direct solubility of Loratadine in hexPLA
Comparator Or BaselineStandard solid PLGA/PLA (requires organic solvents for >0% direct liquid incorporation)
Quantified Difference28% absolute increase in solvent-free loading capacity for lipophilic compounds.
ConditionsDirect mixing into low molecular weight hexPLA (<5000 g/mol) under mild warming.

Streamlines the procurement and manufacturing pipeline for sustained-release parenterals by eliminating the need for organic solvent procurement, handling, and rigorous clinical purging.

Targeted Enzymatic Inhibition in Lipid Metabolism Assays

In biochemical assays, 2-hydroxyoctanoic acid acts as a specific competitive inhibitor of medium-chain acyl-CoA synthetase (ACSM). Assays utilizing purified medium-chain ACSM from bovine liver mitochondria demonstrate that 2-hydroxyoctanoic acid inhibits the enzyme with a Ki of 500 μM when hexanoic acid is used as the substrate . Unsubstituted medium-chain fatty acids (like octanoic or hexanoic acid) act as substrates rather than inhibitors, while short-chain AHAs lack the necessary aliphatic chain length to effectively bind the medium-chain pocket .

Evidence DimensionMedium-chain acyl-CoA synthetase (ACSM) inhibition (Ki)
Target Compound DataKi = 500 μM
Comparator Or BaselineUnsubstituted caprylic/hexanoic acid (act as substrates, Ki not applicable for inhibition)
Quantified DifferenceShifts the molecule's role from an active metabolic substrate to a competitive inhibitor.
ConditionsPurified medium-chain acyl-CoA synthetase from bovine liver mitochondria.

Provides metabolic researchers with a reliable, commercially available tool to selectively block medium-chain fatty acid activation without disrupting short- or long-chain lipid pathways.

Synthesis of Injectable, Solvent-Free Drug Delivery Polymers

Driven by its ability to lower the glass transition temperature of polylactides, hydroxycaprylic acid is the primary monomer for synthesizing poly(monohexyl-substituted lactide) (PmHLA) or hexPLA. This viscous, biodegradable liquid polymer is utilized for formulating sustained-release parenterals for lipophilic drugs without the use of toxic organic solvents [1].

Metabolic Pathway Dissection and ACSM Inhibition

Due to its specific competitive inhibition (Ki = 500 μM), 2-hydroxyoctanoic acid is procured by biochemical laboratories to study energy homeostasis and lipid metabolism. It allows researchers to selectively halt the conversion of medium-chain fatty acids into their acyl-CoA derivatives, isolating specific metabolic variables in mitochondrial assays.

Advanced Dermatological and Cosmetic Peels

As a medium-chain alpha-hydroxy acid (AHA), hydroxycaprylic acid offers a more lipophilic profile than standard glycolic or lactic acids. This structural difference alters its epidermal penetration kinetics and hydrogen-bonding capacity, making it a valuable ingredient for specialized skin conditioning formulations designed to balance exfoliation with reduced acute irritation [2].

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.109944368 Da

Monoisotopic Mass

160.109944368 Da

Heavy Atom Count

11

Melting Point

70 °C

UNII

0R6X0G0S8A

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-73-2

Wikipedia

Hydroxycaprylic acid

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 08-15-2023

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